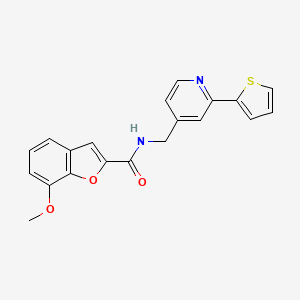

7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-24-16-5-2-4-14-11-17(25-19(14)16)20(23)22-12-13-7-8-21-15(10-13)18-6-3-9-26-18/h2-11H,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REODQFDZDVBSGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactionsThe thiophene and pyridine moieties are then introduced through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide group would yield an amine derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies:

- A study evaluated the cytotoxicity of related compounds against breast cancer cell lines (MCF-7, MDA-MB-231). The results showed that derivatives with thiophene moieties demonstrated enhanced activity, with IC50 values ranging from 0.08 to 0.42 μM, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Thiophene Derivative A | MCF-7 | 0.08 |

| Thiophene Derivative B | MDA-MB-231 | 0.42 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar derivatives have shown effectiveness against various bacterial strains and fungi.

Case Studies:

- In vitro studies revealed that thiophene-containing compounds could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has been documented, suggesting that this compound may possess similar effects.

Case Studies:

- A review highlighted the anti-inflammatory effects of benzofuran derivatives in models of acute inflammation, showing a reduction in inflammatory markers such as TNF-alpha and IL-6 .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran core followed by functionalization with thiophene and pyridine moieties. The mechanism of action in cancer cells is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Mechanism of Action

The mechanism of action of 7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the broader class of 7-methoxy-N-(substituted)benzofuran-2-carboxamides. Key structural variations among analogues include:

Key Observations :

- Electron-Donating Groups : Derivatives with electron-donating substituents (e.g., 3-methoxyphenyl) exhibit enhanced antioxidant activity compared to electron-withdrawing groups (e.g., 4-chlorophenyl), as demonstrated by lower IC$_{50}$ values in radical scavenging assays .

- Hybrid Heterocycles : The thiophene-pyridine side chain in the target compound may improve blood-brain barrier penetration compared to simpler aryl substituents, aligning with neuroprotective drug design principles .

- Chlorination Effects : Chlorinated benzofurans (e.g., 7-chloro analogues) often show altered solubility and metabolic stability but lack reported bioactivity data for direct comparison .

Bioactivity and Mechanism

- Antioxidant Activity: The target compound’s thiophene-pyridine moiety may synergize with the benzofuran core to enhance radical scavenging, though specific data are pending. By contrast, 3-methoxyphenyl derivatives show potent antioxidant effects (IC$_{50}$ < 10 µM) attributed to resonance stabilization of phenolic radicals .

Biological Activity

7-Methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzofuran moiety, a thiophene ring, and a pyridine derivative. The molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. Its unique structure may contribute to its biological activity through various mechanisms.

Anticancer Potential

Several studies have evaluated the anticancer potential of benzofuran derivatives. In vitro assays have suggested that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 3.5 | Cell cycle arrest |

| 7-Methoxy-N... | A549 | TBD | TBD |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.

- Receptor Modulation : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling and can affect tumor growth and metastasis .

- Oxidative Stress Induction : Some studies suggest that benzofuran derivatives can increase oxidative stress within cells, leading to cell death in rapidly dividing cells such as tumors .

Case Studies

A notable study investigated the effects of a related benzofuran compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations as low as 10 µM, with an observed increase in reactive oxygen species (ROS) levels leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between 7-methoxybenzofuran-2-carboxylic acid and substituted amines. A validated approach involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under inert conditions, followed by reaction with 2-(thiophen-2-yl)pyridin-4-yl)methylamine. Key parameters for optimization include:

- Temperature : Maintain 0–5°C during CDI activation to prevent side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, with HPLC (C18 column, acetonitrile/water mobile phase) confirming ≥95% purity .

- Yield Improvement : Pre-activate the carboxylic acid for 1 hour before adding the amine to enhance coupling efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the benzofuran core (e.g., methoxy protons at δ ~3.8 ppm) and thiophene-pyridine linkage (aromatic protons in δ 6.5–8.5 ppm). Overlapping signals in the pyridyl region may require 2D-COSY or HSQC for resolution.

- HRMS : Validate molecular weight (e.g., calculated [M+H]+: 395.12; observed: 395.10) to rule out impurities.

- IR : Confirm amide C=O stretch (~1650–1680 cm) and methoxy C-O stretch (~1250 cm). Contradictions in spectral data (e.g., unexpected peaks) should prompt re-evaluation of reaction stoichiometry or purification steps .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant activity of this compound, and what assays are most suitable?

- Methodological Answer : Antioxidant potential can be assessed using:

- DPPH Radical Scavenging : Prepare a 100 μM solution of the compound in DMSO, mix with 0.1 mM DPPH in ethanol, and measure absorbance at 517 nm after 30 minutes. Compare IC values to ascorbic acid controls.

- ABTS Assay : Generate ABTS radicals, incubate with the compound (10–100 μM), and quantify decolorization at 734 nm.

- Data Interpretation : Structure-activity relationships (SARs) should focus on the electron-donating methoxy group (enhances radical stabilization) and the thiophene-pyridine moiety (modulates lipophilicity). Contradictory results across assays may arise from solubility limitations or assay-specific interference; validate with parallel HPLC stability studies .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) and compound purity (≥95% by HPLC).

- SAR Analysis : Compare substituent effects (e.g., replacing methoxy with ethoxy) to isolate contributions of specific functional groups.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like Keap1-Nrf2 (a key antioxidant pathway). Discrepancies between in vitro and in silico data may indicate off-target effects or assay artifacts .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for neuroprotective applications?

- Methodological Answer :

- Analog Synthesis : Modify the thiophene-pyridine linker (e.g., replace thiophene with furan) or benzofuran core (e.g., introduce halogen substituents).

- In Vitro Models : Test analogs in oxidative stress-induced neuronal cell death (e.g., SH-SY5Y cells treated with HO). Measure viability via MTT assay and correlate with logP values (calculated via ChemAxon).

- Key Findings : Preliminary data suggest that the methoxy group enhances blood-brain barrier permeability, while the pyridine-thiophene moiety improves target engagement. Conflicting results in cytotoxicity assays may arise from metabolic instability; address this via stability studies in liver microsomes .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC/IC.

- Outlier Handling : Apply Grubbs’ test to exclude outliers, particularly in high-throughput screening.

- Replicates : Use n ≥ 3 biological replicates, with technical triplicates to account for plate-to-plate variability.

Q. How should researchers address solubility challenges in in vitro assays?

- Methodological Answer :

- Solvent Screening : Test DMSO, cyclodextrin complexes, or PEG-400 formulations. For aqueous solubility <10 μM, use sonication or micellar encapsulation.

- Dynamic Light Scattering (DLS) : Confirm nanoparticle size distribution if using nanoformulations.

- Bioavailability Correlation : Compare solubility data with logD (octanol-water partition coefficient) to prioritize analogs for in vivo studies .

Contradiction Management

Q. How can conflicting results in antioxidant vs. pro-oxidant activity be reconciled?

- Methodological Answer :

- Redox Profiling : Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation under physiological conditions.

- Context-Dependent Effects : Test activity in both normoxic and hypoxic environments (e.g., 1% O for cancer models).

- Mechanistic Studies : Perform Western blotting for Nrf2 nuclear translocation to confirm antioxidant pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.